molecular formula C19H12O3 B158269 Hydroxyanigorufone CAS No. 56252-02-9

Hydroxyanigorufone

Cat. No. B158269
CAS RN: 56252-02-9
M. Wt: 288.3 g/mol
InChI Key: HTELDEYOMOTOBI-UHFFFAOYSA-N
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Description

Hydroxyanigorufone is a natural product from Musa itinerans Cheesm . It is a compound that can be isolated from Musa acuminata . The CAS number for Hydroxyanigorufone is 56252-02-9 .


Synthesis Analysis

The structure of hydroxyanigorufone has been confirmed as 2-hydroxy-9-(4-hydroxyphenyl)phenalenone by synthesis . The general application of two synthetic methods, 9-arylation through addition of Grignard reagents and 2-hydroxylation through epoxidation, is demonstrated by the preparation of several other phenalenones related to natural products . Changes in the phytoalexin content in unripe fruit of banana, Musa acuminata, were analyzed after various treatments. The results show that level of hydroxyanigorufone started to increase 1-2 day after either wounding or inoculation with conidia of Colletotrichum musae .


Molecular Structure Analysis

The molecular formula of Hydroxyanigorufone is C19H12O3 . The average mass is 288.297 Da and the monoisotopic mass is 288.078644 Da .


Physical And Chemical Properties Analysis

Hydroxyanigorufone has a density of 1.4±0.1 g/cm3, a boiling point of 583.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 91.7±3.0 kJ/mol and the flash point is 320.5±26.6 °C . The index of refraction is 1.776 and the molar refractivity is 84.1±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .

Scientific Research Applications

Hydroxyanigorufone in Cosmetic and Therapeutic Formulations

Hydroxy acids, including hydroxyanigorufone, are widely recognized for their beneficial effects on the skin. These compounds are integral to various cosmetic and therapeutic formulations. Specifically, their roles extend to treating conditions like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. However, while the cosmetic and clinical effects of hydroxy acids are well-documented, the precise biological mechanisms driving these effects necessitate further exploration. Notably, the prolonged use of products containing hydroxy acids on sun-exposed skin calls for a careful evaluation of safety, particularly in terms of their impact on photocarcinogenesis (Kornhauser, Coelho, & Hearing, 2010).

Hydroxyanigorufone in Biomedical Applications

Hydroxyapatite (HA), closely related to hydroxyanigorufone, is lauded for its bioactive and biocompatible properties, making it a preferred material for implants in bone tissue regeneration. Its applications are not just limited to osteogenesis but also extend to drug and gene delivery systems. HA's importance in the biomedical field is immense, contributing significantly to emerging areas like magnetic resonance, controlled drug delivery, bio imaging, and hyperthermia treatment. The multifunctional therapeutic approach of nanostructured magnetic hydroxyapatite (MHAp), especially, is of paramount importance for controlled drug/gene delivery, tissue engineering, and the development of contrast agents for magnetic resonance imaging. This multifaceted application showcases the potential of hydroxyanigorufone-related compounds in various medical fields, promising a bright future in nanomedicine (Haider et al., 2017; Mondal et al., 2017).

Safety And Hazards

When handling Hydroxyanigorufone, it is advised to avoid dust formation, breathing mist, gas, or vapours . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELDEYOMOTOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316177
Record name Hydroxyanigorufone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxyanigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hydroxyanigorufone

CAS RN

56252-02-9
Record name Hydroxyanigorufone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56252-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyanigorufone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyanigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

238 - 242 °C
Record name Hydroxyanigorufone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
S Opitz - 2002 - d-nb.info
… By contrast, both anigorufone and hydroxyanigorufone (9-phenylphenalenones with a completely deoxygenated B-ring) are known as major compounds of Anigozanthos species and …
Number of citations: 9 d-nb.info
RG Cooke, IJ Dagley - Australian Journal of Chemistry, 1978 - CSIRO Publishing
… The structure of hydroxyanigorufone, one of the pigments of … by the synthesis of hydroxyanigorufone, a pigment of … dimethyl ether of natural hydroxyanigorufone. Demethylation …
Number of citations: 16 www.publish.csiro.au
T Kamo, N Hirai, M Tsuda, D FUJIOKA… - Bioscience …, 2000 - jstage.jst.go.jp
… of hydroxyanigorufone. The phytoalexins isolated from fruit to which deuterated hydroxyanigorufone … anhydride was biosynthesized from hydroxyanigorufone rather than from …
Number of citations: 75 www.jstage.jst.go.jp
MZ Wang, CF Ku, TX Si, SW Tsang, XM Lv… - Journal of natural …, 2018 - ACS Publications
… NMR spectroscopic data of 3 in CDCl 3 were different from those of hydroxyanigorufone (4). … , acetone-d 6 ) of synthesized hydroxyanigorufone (4) are identical to the reported data of …
Number of citations: 10 pubs.acs.org
D Hölscher, B Schneider - Natural Product Letters, 1995 - Taylor & Francis
The biosynthetic origin of all 19 carbon atoms of the phenyl-phenalenones was established by 13 C NMR analysis of hydroxyanigorufone, isolated from cultured roots of Anigozanthos …
Number of citations: 44 www.tandfonline.com
F Otálvaro, H Görls, D Hölscher, B Schmitt, F Echeverri… - Phytochemistry, 2002 - Elsevier
… 3,3′-Bis-hydroxyanigorufone, a dimer of the conventional type known from Anigozanthos preissii, was also found in Musa acuminata. Phytochemical analysis of several …
Number of citations: 30 www.sciencedirect.com
T Kamo - 2001 - repository.kulib.kyoto-u.ac.jp
… そこで,hydroxyanigorufoneおよびその異性体であるirenoloneの両側鎖部水素 - 1159- … にて解析すると,酸無水物型誘導体は主に hydroxyanigorufoneから生合成され,irenoloneからの生合成量は…
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
B Schmitt, B Schneider - Phytochemistry, 1999 - Elsevier
… In summary, 2 H was partly retained in positions 4 and 8 of hydroxyanigorufone (1), while position 5 was not labelled by 2 H. This pattern is in agreement with the pathway outlined in Fig…
Number of citations: 55 www.sciencedirect.com
JG Luis, W Quiñones, F Echeverri, TA Grillo, MP Kishi… - Phytochemistry, 1996 - Elsevier
… Hydroxyanigorufone has been previously described as a constitutive natural product, from Anigozanthos rufus, but it was never described as a phytoalexin. The chemical shift for all of …
Number of citations: 77 www.sciencedirect.com
L Duque, C Zapata, B Rojano, B Schneider… - Organic …, 2013 - ACS Publications
2,4-Dihydroxy-9-phenyl-1H-phenalen-1-one (4-hydroxyanigorufone, 1), a compound isolated from Anigozanthos flavidus and Monochoria elata, displayed a high radical scavenging …
Number of citations: 21 pubs.acs.org

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